Caulibugulone C
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Overview
Description
Caulibugulone C is a marine bryozoan metabolite that belongs to the caulibugulone family, which includes caulibugulones A, B, D, and E. These compounds are known for their potent and selective inhibition of the dual specificity phosphatase Cdc25B . This compound has garnered significant interest due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Caulibugulone C can be synthesized from a readily available isoquinoline dione. The synthesis involves several steps, including oxidation and substitution reactions. One of the key steps in the synthesis of this compound is the reaction of 5-hydroxyisoquinoline with PIFA (phenyliodine(III) bis(trifluoroacetate)) in a mixture of water and ethanol at room temperature . The reaction mixture is then treated with cerium(III) chloride and methylamine, followed by purification through chromatography to yield this compound as a dark red solid .
Industrial Production Methods
While the synthesis of this compound has been well-documented in laboratory settings, there is limited information on its industrial production. The complexity of the synthetic route and the need for specific reagents and conditions may pose challenges for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Caulibugulone C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: PIFA is commonly used as an oxidizing agent in the synthesis of this compound.
Substitution: Cerium(III) chloride and methylamine are used in substitution reactions to introduce specific functional groups.
Major Products Formed
The major product formed from these reactions is this compound itself, which is obtained as a dark red solid after purification .
Scientific Research Applications
Caulibugulone C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is known for its potent and selective inhibition of the dual specificity phosphatase Cdc25B, making it a valuable tool for studying cell cycle regulation and cancer research . Additionally, this compound has been investigated for its potential therapeutic applications due to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Mechanism of Action
Caulibugulone C exerts its effects by inhibiting the dual specificity phosphatase Cdc25B. This inhibition leads to the accumulation of phosphorylated substrates, resulting in cell cycle arrest at the G1 and G2/M phases . The compound also generates reactive oxygen species, which contribute to its cytotoxic effects . The molecular targets and pathways involved in the mechanism of action of this compound are still under investigation, but its ability to inhibit Cdc25B is a key factor in its biological activity .
Comparison with Similar Compounds
Caulibugulone C is part of the caulibugulone family, which includes caulibugulones A, B, D, and E. These compounds share similar chemical structures and biological activities, but each has unique properties that distinguish them from one another. For example, caulibugulone A is known for its ability to inhibit all human Cdc25 isoforms, while caulibugulone B has been shown to generate reactive oxygen species . The unique chemical structure of this compound, particularly its specific functional groups, contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
6-chloro-7-(methylamino)isoquinoline-5,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-12-8-7(11)9(14)5-2-3-13-4-6(5)10(8)15/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDGULDOJYFHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C2=C(C1=O)C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274377 |
Source
|
Record name | Caulibugulone C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662167-17-1 |
Source
|
Record name | Caulibugulone C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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